2-(p-tolylamino)pyrimidin-4(3H)-one
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Overview
Description
2-(p-tolylamino)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a 4-methylanilino group and a hydroxyl group at the 4-position. Pyrimidine derivatives are known for their diverse biological and medicinal properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-tolylamino)pyrimidin-4(3H)-one typically involves the reaction of 4-methylaniline with pyrimidine-4-ol under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as zinc chloride (ZnCl₂) or copper (Cu) in the presence of a base . The reaction conditions often involve heating the reactants in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow processes and the use of automated reactors to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(p-tolylamino)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-one derivatives, while reduction can produce 2-(4-Methylanilino)pyrimidine-4-amine .
Scientific Research Applications
2-(p-tolylamino)pyrimidin-4(3H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(p-tolylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the expression of inflammatory mediators like prostaglandin E₂ and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylanilino)pyrimidine-4-amine
- 2-(4-Methylanilino)pyrimidine-4-one
- 2-(4-Methylanilino)pyrimidine-4-thiol
Uniqueness
2-(p-tolylamino)pyrimidin-4(3H)-one is unique due to the presence of both the hydroxyl group and the 4-methylanilino group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(4-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)13-11-12-7-6-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15) |
InChI Key |
PBCQJLYNCKXHAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC=CC(=O)N2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=CC(=O)N2 |
Origin of Product |
United States |
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